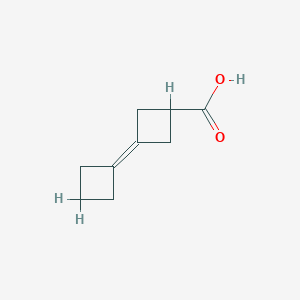

3-Cyclobutylidenecyclobutane-1-carboxylic acid

Description

3-Cyclobutylidenecyclobutane-1-carboxylic acid is a bicyclic carboxylic acid characterized by a fused cyclobutane ring system with a cyclobutylidene substituent. Comparisons with analogs highlight how substituents influence stability, solubility, and biological activity.

Properties

IUPAC Name |

3-cyclobutylidenecyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c10-9(11)8-4-7(5-8)6-2-1-3-6/h8H,1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEJWVXCBBFNMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C2CC(C2)C(=O)O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutylidenecyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanone with a suitable reagent to form the cyclobutylidene intermediate, which is then subjected to further reactions to introduce the carboxylic acid group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutylidenecyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The compound can participate in substitution reactions where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutanol derivatives.

Scientific Research Applications

3-Cyclobutylidenecyclobutane-1-carboxylic acid has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Cyclobutylidenecyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The unique structure of the compound allows it to engage in various chemical transformations, making it a versatile intermediate in synthetic chemistry.

Comparison with Similar Compounds

Key Observations :

- Polarity : Hydroxymethyl (trans-3-(hydroxymethyl)cyclobutane-1-carboxylic acid) and carboxylic acid groups enhance water solubility, whereas benzyl and isopropyl substituents increase hydrophobicity .

- Reactivity : The methylene group in methyl 3-methylenecyclobutane-1-carboxylate may participate in Diels-Alder reactions, unlike saturated analogs .

2.2 Physical and Chemical Properties

Key Observations :

Biological Activity

3-Cyclobutylidenecyclobutane-1-carboxylic acid is a unique bicyclic compound that has garnered attention in the fields of medicinal chemistry and biological research. This article delves into its biological activity, exploring its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a bicyclic structure with a carboxylic acid functional group. The rigidity of the bicyclic framework contributes to its stability and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound often exhibit a range of biological activities, including:

- Antimicrobial : Compounds with carboxylic acid groups are known to possess antimicrobial properties, which may be attributed to their ability to disrupt microbial membranes or interfere with metabolic processes.

- Anticancer : The structural features of bicyclic compounds can enhance their interaction with cellular targets involved in cancer progression, potentially leading to cytotoxic effects on cancer cells.

- Anti-inflammatory : Some bicyclic acids have been studied for their anti-inflammatory properties, which can be beneficial in treating chronic inflammatory conditions.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for microbial survival or cancer cell proliferation.

- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways that regulate cell growth and apoptosis.

- Metal Ion Chelation : The carboxylic group may chelate metal ions, impacting various biochemical processes.

Antimicrobial Activity

A study examining the antimicrobial efficacy of various carboxylic acids highlighted that compounds with similar structural motifs to this compound exhibited significant antibacterial activity against a range of pathogens. The results indicated a correlation between structural features and antimicrobial potency, suggesting that modifications to the bicyclic structure could enhance activity .

Anticancer Potential

In vitro studies have demonstrated that bicyclic carboxylic acids can induce apoptosis in cancer cell lines. One study reported that derivatives of similar compounds showed IC50 values in the micromolar range, indicating effective cytotoxicity against breast and colon cancer cells. The presence of hydroxyl groups was found to enhance the anticancer activity by promoting better interaction with cellular targets .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Biological Activity |

|---|---|---|

| This compound | Bicyclic Carboxylic Acid | Antimicrobial, Anticancer |

| Cinnamic Acid | Phenolic Acid | Antioxidant, Antimicrobial |

| Rosmarinic Acid | Dicarboxylic Acid | Antioxidant, Anti-inflammatory |

This table illustrates how this compound compares with other biologically active compounds. Its unique structure may offer advantages in targeting specific biological pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.